![molecular formula C34H52N4O4 B13412214 3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid](/img/structure/B13412214.png)
3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Protoporphyrin IX is an organic compound classified as a porphyrin. It plays a crucial role in living organisms as a precursor to other essential compounds like heme (hemoglobin) and chlorophyll . This deeply colored solid is not soluble in water and contains a porphine core, a tetrapyrrole macrocycle with a marked aromatic character . Protoporphyrin IX is essentially planar, except for the N-H bonds that are bent out of the plane of the rings in opposite (trans) directions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Protoporphyrin IX is synthesized from acyclic precursors via a mono-pyrrole (porphobilinogen) then a tetrapyrrole (a porphyrinogen, specifically uroporphyrinogen III) . This precursor is converted to protoporphyrinogen IX, which is then oxidized to protoporphyrin IX. The last step is mediated by the enzyme protoporphyrinogen oxidase .
Industrial Production Methods: Industrial production of protoporphyrin IX often involves the use of cell-free metabolic engineering platforms. For instance, a cell-free metabolic engineering platform constructed from Escherichia coli crude extracts has been used to produce protoporphyrin IX effectively .
Chemical Reactions Analysis
Types of Reactions: Protoporphyrin IX undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Protoporphyrinogen IX is oxidized to protoporphyrin IX by the enzyme protoporphyrinogen oxidase.
Major Products: The major products formed from these reactions include various metalloporphyrins, such as heme (iron protoporphyrin IX), chlorophyll (magnesium protoporphyrin IX), and other metal complexes .
Scientific Research Applications
Protoporphyrin IX has a wide range of applications in scientific research:
Mechanism of Action
Protoporphyrin IX exerts its effects primarily by activating the guanylate cyclase and cyclic guanosine 3’, 5’-monophosphate/protein kinase G signaling pathways . It also interacts with hemoglobin and myoglobin, forming ground state complexes that release oxygen from red blood cells . In the context of photodynamic therapy, protoporphyrin IX produces reactive oxygen species upon light activation, leading to the apoptosis or necrosis of tumor cells .
Comparison with Similar Compounds
Heme (Iron protoporphyrin IX): A vital component of hemoglobin and other heme proteins.
Chlorophyll (Magnesium protoporphyrin IX): Essential for photosynthesis in plants.
Cobalamin (Vitamin B12): A crucial vitamin for human health.
Octaethylporphyrin: A synthetic analogue of protoporphyrin IX.
Tetraphenylporphyrin: Another synthetic analogue of protoporphyrin IX.
Uniqueness: Protoporphyrin IX is unique due to its role as a precursor to both heme and chlorophyll, making it essential for oxygen transport and photosynthesis . Its ability to form various metalloporphyrins with different metals also adds to its versatility and importance in biological systems .
Properties
Molecular Formula |
C34H52N4O4 |
|---|---|
Molecular Weight |
580.8 g/mol |
IUPAC Name |
3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid |
InChI |
InChI=1S/C34H52N4O4/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25/h7-8,18-19,22-23,25-32,35-38H,1-2,9-16H2,3-6H3,(H,39,40)(H,41,42) |
InChI Key |
LOSLBJORPWXFBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CC3C(=C(C(N3)CC4C(C(C(N4)CC5C(=C(C(N5)CC(C1CCC(=O)O)N2)CCC(=O)O)C)C=C)C)C=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


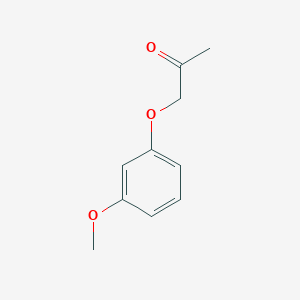
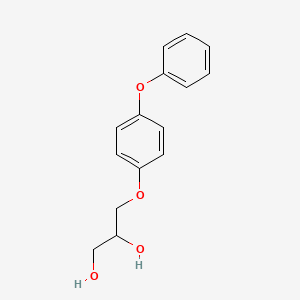
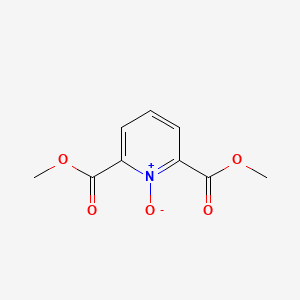


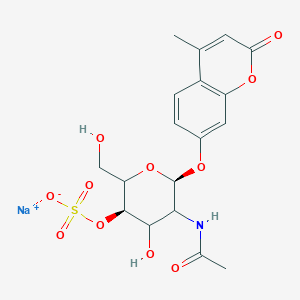
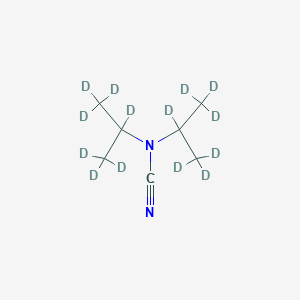
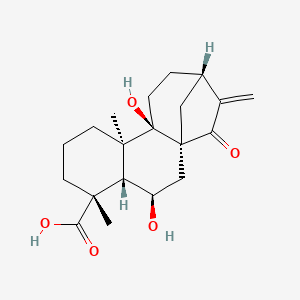
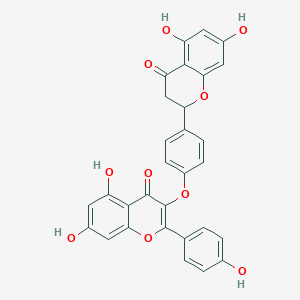

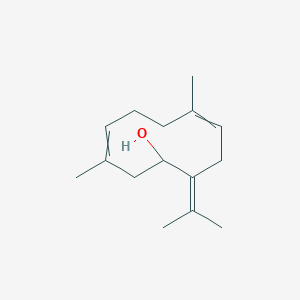
![9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-(propan-2-ylamino)-1H-purin-6-one](/img/structure/B13412202.png)
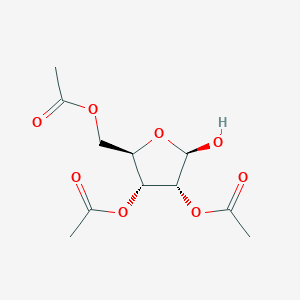
![2,2,2-Trifluoro-1-[4-(methylamino)phenyl]ethan-1-one](/img/structure/B13412221.png)
